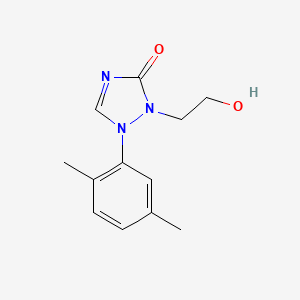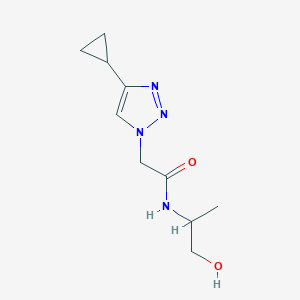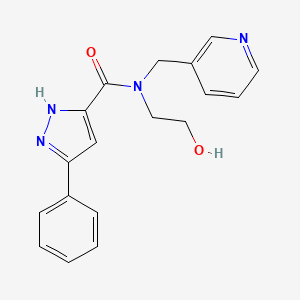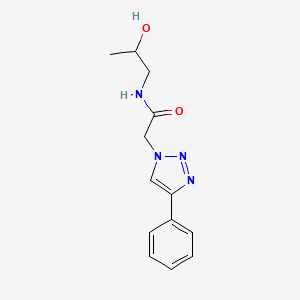
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, also known as DMHET, is a triazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMHET has been extensively studied for its ability to inhibit the activity of aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit the activity of aldose reductase, an enzyme that converts glucose to sorbitol in the polyol pathway. The accumulation of sorbitol in various tissues has been implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential.
Mechanism of Action
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one inhibits the activity of aldose reductase by binding to the enzyme's active site. This prevents the conversion of glucose to sorbitol in the polyol pathway, which in turn reduces the accumulation of sorbitol in various tissues. 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one also has antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one has been shown to reduce the accumulation of sorbitol in various tissues, which may help to prevent the development of diabetic complications. It has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one is that it has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications, which makes it a promising candidate for further research. However, one limitation is that its synthesis method has a relatively low yield, which may make it difficult to produce large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. One potential direction is to investigate its potential therapeutic applications in other diseases that are characterized by oxidative stress and inflammation, such as cardiovascular disease and cancer. Another potential direction is to develop more efficient synthesis methods for 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one, which would allow for larger quantities of the compound to be produced for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one and its effects on various tissues and organs.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(2,5-dimethylphenyl)-3-ethoxycarbonyl-2-pyrazoline. This intermediate is then reacted with ethylene oxide to form 1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one. The overall yield of this synthesis method is approximately 45%.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9-3-4-10(2)11(7-9)15-8-13-12(17)14(15)5-6-16/h3-4,7-8,16H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXJSGCHBPOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-(2-hydroxyethyl)-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-[(2,4-Dimethoxyphenyl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641509.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)



![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)

![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
